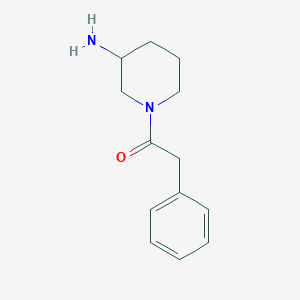

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one

Description

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one is a ketone derivative featuring a piperidine ring substituted with an amino group at the 3-position and a phenylethanone moiety.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-phenylethanone |

InChI |

InChI=1S/C13H18N2O/c14-12-7-4-8-15(10-12)13(16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 |

InChI Key |

SLAXLBNHLBVLFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopiperidine with 2-phenylethanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine/Piperazine Derivatives

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

- Structure: Differs by the position of the amino group (4-aminomethyl vs. 3-amino) and lacks the sp³ nitrogen in the piperidine ring.

- Properties : Molecular weight = 232.33 g/mol; soluble in chloroform and DMSO. This compound is marketed as a research chemical for life science applications, suggesting utility in receptor-binding studies .

- Key Difference: The aminomethyl group may enhance solubility but reduce steric hindrance compared to the 3-aminopiperidine analog.

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one

- Structure : Replaces piperidine with a piperazine ring and introduces a 4-fluorobenzyl group.

- NMR data (¹H and ¹³C) confirm structural integrity .

- Pharmacological Relevance : Piperazine derivatives are common in CNS-targeting drugs due to their conformational flexibility and hydrogen-bonding capabilities.

1-(2-Phenethyl-2,7-diazaspiro[3.5]nonan-7-yl)-2-phenylethan-1-one (AB21,5b)

Aromatic Ring Modifications

1-(4-Bromophenyl)-2-phenylethan-1-one

- Structure: Lacks the piperidine-amino group but shares the phenylethanone core.

- Applications: Used as a synthetic intermediate in zirconocene-catalyzed reductions (86% yield under optimized conditions) .

2-((3,4-Dimethoxyphenyl)amino)-1-(1H-indol-3-yl)-2-phenylethan-1-one

Heterocyclic and Hybrid Derivatives

1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

- Structure: Combines a benzothiazole heterocycle with a piperazine-phenylethanone backbone.

- Properties : Molecular weight = 367.46 g/mol; the benzothiazole group may confer fluorescence or metal-chelating properties. This compound is used in high-throughput screening for drug discovery .

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | LogP | Solubility | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one | ~232 (estimated) | ~1.8 | Moderate (DMSO) | 3-Aminopiperidine, ketone |

| 1-[4-(Aminomethyl)piperidin-1-yl]-derivative | 232.33 | ~1.5 | Chloroform, DMSO | 4-Aminomethylpiperidine |

| 1-(4-Bromophenyl)-2-phenylethan-1-one | 275.15 | ~3.2 | Ethyl acetate | Bromophenyl, ketone |

| 2-((3,4-Dimethoxyphenyl)amino)-derivative | 372.42 | ~2.5 | Methanol | Dimethoxyphenyl, indole |

Table 2: Pharmacological Activities of Analogous Compounds

Key Findings and Implications

- Structural Flexibility: Piperidine/piperazine derivatives exhibit tunable solubility and receptor affinity based on substituent positioning (e.g., 3-amino vs. 4-aminomethyl) .

- Aromatic Substitutions : Electron-withdrawing groups (e.g., bromo) enhance metabolic stability, while electron-donating groups (e.g., methoxy) improve antiviral potency .

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one features a piperidine ring substituted with an amino group and a phenyl group. This structural configuration is critical for its biological activity.

Biological Activities

Antidepressant Effects

Research indicates that 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one may influence neurotransmitter systems, suggesting potential antidepressant effects. Studies have shown that compounds with similar structures can modulate serotonin and norepinephrine levels, which are crucial in mood regulation.

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Mechanism of Action

The biological activity of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one is believed to stem from its ability to bind to specific molecular targets, such as enzymes or receptors involved in critical biochemical pathways. This binding can modulate the activity of these targets, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 1-(3-Aminopiperidin-1-yl)-2-phenylethan-1-one:

- Anticancer Studies : A study evaluated the compound's efficacy against breast carcinoma (T47D) and colon carcinoma (HT-29) using MTT assays. Results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

- Neuropharmacological Studies : Another investigation focused on the antidepressant potential of structurally similar compounds, suggesting that modulation of serotonin receptors may play a role in their efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.